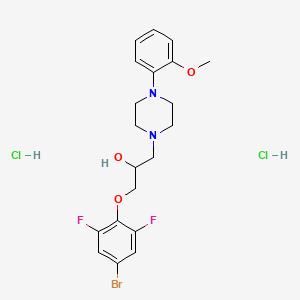
1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a methoxyphenyl group (a benzene ring with a methoxy group -OCH3), and a pyrazole group (a five-membered ring containing two nitrogen atoms), along with a carboxylic acid group (-COOH) .
Molecular Structure Analysis
While the exact molecular structure of this compound is not available, it likely has a complex structure due to the presence of multiple functional groups. The structure can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As an organic molecule with multiple functional groups, it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its specific molecular structure .Applications De Recherche Scientifique
Molecular Structure and Synthesis
- 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid has been involved in studies focusing on its molecular structure and synthesis. For instance, the compound has been characterized using various spectroscopic methods like IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction to understand its molecular geometry and properties in different states (Inkaya et al., 2012).
Reactions and Functionalization
- This compound has also been studied in the context of its reaction mechanisms and functionalization. Researchers have investigated its reactions with various aminophenol derivatives, leading to the synthesis of new compounds with established structures via spectroscopic data and elemental analyses (Yıldırım & Kandemirli, 2006).
Nonlinear Optical Properties
- The nonlinear optical properties of derivatives of this compound have been explored. In particular, studies have examined the small energy gap between the frontier molecular orbitals of these derivatives, responsible for their nonlinear optical activity (Tamer et al., 2015).
Hydrogen Bonding and Crystal Structures
- Research has also delved into the crystal structure and hydrogen bonding of derivatives of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. For example, studies have shown complex hydrogen-bonded framework structures in some derivatives, offering insights into their molecular interactions (Asma et al., 2018).
Antimicrobial Activity
- There has been research on the antimicrobial activities of certain derivatives of this compound. Synthesized compounds have been evaluated against various bacteria and yeasts, contributing to the field of antimicrobial research (Korkusuz et al., 2013).
Potential in Optical Applications
- Studies have indicated the potential of certain derivatives in optical applications, particularly in optical limiting, due to their nonlinear optical properties in solutions (Chandrakantha et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-3-(4-methoxyphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-15-9-7-14(8-10-15)17-16(18(21)22)12-20(19-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLBIHCIEFGLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


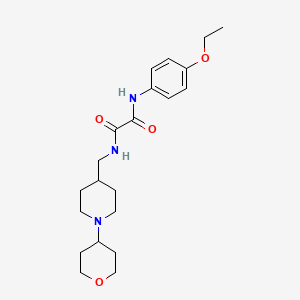
![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide](/img/structure/B2425624.png)
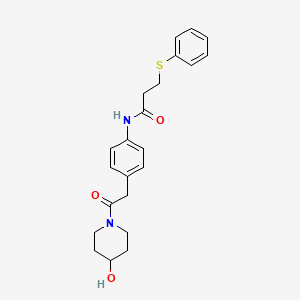
![1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2425626.png)
![3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B2425627.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2425628.png)
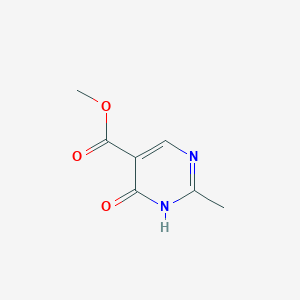
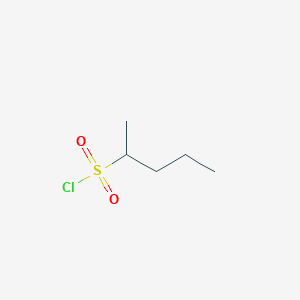

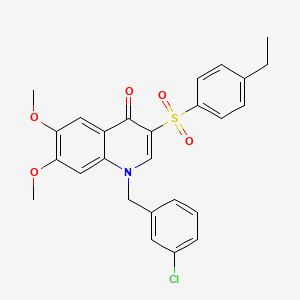
![2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2425638.png)
![Ethyl 1-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2425641.png)
